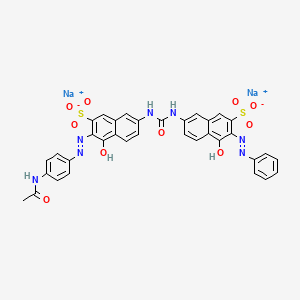

Direct Red 23

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27N7O10S2.2Na/c1-19(43)36-22-7-9-24(10-8-22)40-42-32-30(54(50,51)52)18-21-16-26(12-14-28(21)34(32)45)38-35(46)37-25-11-13-27-20(15-25)17-29(53(47,48)49)31(33(27)44)41-39-23-5-3-2-4-6-23;;/h2-18,44-45H,1H3,(H,36,43)(H2,37,38,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMHXPDMNXMQBY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H25N7Na2O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879787 | |

| Record name | C.I. Direct Red 23 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

813.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3441-14-3, 83232-29-5 | |

| Record name | Direct Red 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((4-(Acetylamino)phenyl)azo)-4-hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)naphthalene-2-sulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083232295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 3-[2-[4-(acetylamino)phenyl]diazenyl]-4-hydroxy-7-[[[[5-hydroxy-6-(2-phenyldiazenyl)-7-sulfo-2-naphthalenyl]amino]carbonyl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Red 23 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-[[4-(acetylamino)phenyl]azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W6L6R35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Direct Red 23 (CAS No. 3441-14-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Red 23, also known by its Colour Index name C.I. 29160, is a disazo anionic dye extensively utilized across various industrial and scientific sectors.[1][2] Its vibrant red hue, high water solubility, and affinity for cellulosic fibers have cemented its role in the textile, paper, and leather industries.[3] Beyond its industrial applications, this compound serves as a valuable tool in biological research, particularly in histology for staining tissues and cells.[4][5] However, its toxicological profile, including potential carcinogenicity and mutagenicity, necessitates a thorough understanding of its chemical properties, biological interactions, and safety considerations. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical characteristics, synthesis and purification protocols, analytical methodologies, and a detailed exploration of its toxicological mechanisms, including its impact on cellular signaling pathways.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 3441-14-3 |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 813.73 g/mol |

| Colour Index Number | 29160 |

| Appearance | Red to purple powder |

| Property | Value |

| Solubility in Water | 30 g/L (at 80 °C) |

| Solubility in Ethanol | Slightly soluble (orange solution) |

| Solubility in Acetone | Insoluble |

| Absorption Maximum (λmax) | 505-520 nm in water |

| Thermal Decomposition | >250°C |

| Toxicological Data | Value |

| Cytotoxicity (Colon Adenocarcinoma Cells) | IC₅₀: 25.895 µg/mL |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step diazotization and coupling reaction.

Materials:

-

Aniline

-

N-(4-aminophenyl)acetamide

-

N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea (Scarlet Acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve a molar equivalent of aniline in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite while maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Diazotization of N-(4-aminophenyl)acetamide:

-

Repeat the diazotization procedure described in step 1 with N-(4-aminophenyl)acetamide instead of aniline.

-

-

Coupling Reaction:

-

Dissolve N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea in an aqueous solution of sodium carbonate to form a solution of the coupling component.

-

Cool the solution to 0-5°C.

-

Slowly add the diazonium salt solution of aniline to the coupling component solution while maintaining the pH between 8-9 with the addition of sodium carbonate solution.

-

After the first coupling is complete, slowly add the diazonium salt solution of N-(4-aminophenyl)acetamide to the reaction mixture, again maintaining the pH and temperature.

-

Stir the reaction mixture for several hours until the coupling reaction is complete.

-

Purification of this compound

Purification is essential to remove unreacted starting materials and by-products. Salting out is a common method.

Procedure:

-

Heat the reaction mixture to 60-70°C.

-

Add sodium chloride (NaCl) to the solution to precipitate the dye.

-

Filter the precipitated dye and wash it with a saturated NaCl solution to remove impurities.

-

Dry the purified this compound in an oven at a controlled temperature.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Detection: Diode Array Detector (DAD) at the maximum absorption wavelength (around 507 nm).

-

Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition and filter through a 0.22 µm filter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Degradation Product Analysis:

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Both positive and negative ion modes should be evaluated for optimal detection of degradation products.

-

Data Acquisition: Full scan mode to identify potential degradation products and product ion scan mode to obtain fragmentation patterns for structural elucidation.

Histological Staining Protocol (Adapted from Picro-Sirius Red Method):

This protocol is an adaptation as specific detailed protocols for this compound in histology are not widely published.

Solutions:

-

This compound Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of saturated aqueous picric acid solution.

-

Acidified Water: 0.5% acetic acid in distilled water.

-

Weigert's Hematoxylin: For nuclear counterstaining.

Procedure:

-

Deparaffinize and rehydrate tissue sections through xylene and graded ethanol series to water.

-

Optional: Perform antigen retrieval if necessary for subsequent immunohistochemistry.

-

Stain in Weigert's hematoxylin for 5-10 minutes for nuclear counterstaining.

-

Wash in running tap water.

-

Stain in 0.1% this compound solution for 60-90 minutes.

-

Rinse briefly in acidified water.

-

Dehydrate through graded ethanol series.

-

Clear in xylene and mount with a resinous mounting medium.

Toxicological Mechanisms and Signaling Pathways

This compound, like many azo dyes, can exert toxic effects through various mechanisms, primarily linked to its metabolic activation and the generation of reactive oxygen species (ROS).

Genotoxicity and Carcinogenicity

The genotoxicity of many azo dyes is not caused by the parent molecule but by the aromatic amines formed upon reductive cleavage of the azo bond by intestinal microflora. These aromatic amines can be further metabolized in the liver to reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer.

Caption: Genotoxicity pathway of this compound.

Oxidative Stress and Apoptosis Induction

This compound and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress within cells. This excess ROS can damage cellular components, including lipids, proteins, and DNA, and can trigger programmed cell death, or apoptosis.

One of the key signaling cascades activated by oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) pathway. Stress-activated MAPKs, such as JNK and p38, can in turn activate downstream targets that promote apoptosis.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. ROS can influence both. The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

Caption: Oxidative stress-induced apoptosis by this compound.

Experimental Workflows

Workflow for Synthesis and Purity Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Workflow for In Vitro Cytotoxicity and Apoptosis Assay

Caption: In vitro workflow for assessing this compound cytotoxicity.

Conclusion

This compound is a compound of significant industrial and scientific interest. Its utility as a dye and a biological stain is well-established. However, its potential for genotoxicity and cytotoxicity, primarily through the generation of carcinogenic aromatic amines and the induction of oxidative stress, warrants careful handling and a thorough understanding of its biological effects. The provided experimental protocols and the elucidation of its toxicological signaling pathways offer a foundational guide for researchers and professionals working with this compound. Further research is necessary to fully delineate the specific molecular interactions and to develop strategies to mitigate its potential adverse health effects, particularly in the context of drug development and safety assessment.

References

An In-depth Technical Guide to Direct Red 80 (Sirius Red F3B) for Researchers, Scientists, and Drug Development Professionals

An interchangeable nomenclature, Direct Red 80 and Sirius Red F3B, refers to the same polyazo dye, a vital tool in histological applications for the specific staining of collagen and amyloid. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and detailed protocols for its use in research, particularly in studies related to fibrosis, tissue remodeling, and amyloidosis.

Core Concepts: Unifying Sirius Red F3B and Direct Red 80

Direct Red 80 is the Colour Index (C.I.) designation for the dye more commonly known by its trade name, Sirius Red F3B.[1][2][3] Both names refer to the identical chemical entity with the CAS Registry Number 2610-10-8 and the molecular formula C45H26N10Na6O21S6.[4][5] This highly hydrophilic, polyazo anionic dye is distinguished by its large, planar molecular structure, which is fundamental to its staining mechanisms. A significant advantage of Direct Red 80 is its enhanced safety profile, as it does not degrade to produce carcinogenic compounds like benzidine, a risk associated with some other direct dyes.

Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical identifiers for Direct Red 80 / Sirius Red F3B.

| Property | Value | References |

| Common Name | Sirius Red F3B | |

| C.I. Name | Direct Red 80 | |

| C.I. Number | 35780 | |

| CAS Registry Number | 2610-10-8 | |

| Molecular Formula | C45H26N10Na6O21S6 | |

| Molecular Weight | 1373.07 g/mol | |

| Appearance | Purple powder | |

| Solubility | Soluble in water | |

| λmax | 528 nm |

Mechanism of Action: A Tale of Two Structures

The utility of Direct Red 80 in histopathology stems from its highly specific binding to collagen and amyloid fibrils. The elongated, planar dye molecules align themselves parallel to the long axis of these protein structures, a process that enhances their natural birefringence.

Collagen Staining: In the widely used Picro-Sirius Red (PSR) method, the sulfonic acid groups of the dye form hydrogen bonds with the basic amino acid residues of collagen fibers. The presence of picric acid in the staining solution creates an acidic environment that suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen. When viewed under polarized light, this highly ordered arrangement of dye molecules causes collagen fibers to appear brightly colored, with thicker fibers appearing yellow to red and thinner fibers appearing green.

Amyloid Staining: Direct Red 80 also binds to the β-pleated sheet structure characteristic of amyloid fibrils. The planar dye molecules intercalate between these sheets, creating a "pseudocrystal" structure. This ordered alignment results in a characteristic apple-green birefringence when stained amyloid deposits are observed under cross-polarized light, a key diagnostic feature of amyloidosis.

Experimental Protocols

Detailed methodologies for the two primary applications of Direct Red 80 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Picro-Sirius Red Staining for Collagen

This method is extensively used for the visualization and quantification of collagen fibers in tissue sections.

Reagents:

-

Picro-Sirius Red Solution:

-

Sirius Red F3B (C.I. 35780): 0.5 g

-

Saturated Aqueous Picric Acid: 500 mL

-

-

Acidified Water (0.5% Acetic Acid):

-

Glacial Acetic Acid: 5 mL

-

Distilled Water: 1 L

-

-

Weigert's Hematoxylin (for nuclear counterstaining, optional)

-

100% Ethanol

-

Xylene

-

Resinous mounting medium

Procedure for Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

(Optional) For nuclear staining, incubate in Weigert's hematoxylin for 8-10 minutes, then wash in running tap water for 10 minutes.

-

Stain in Picro-Sirius Red solution for 60 minutes.

-

Wash in two changes of acidified water.

-

Dehydrate rapidly through three changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous medium.

Expected Results:

-

Collagen fibers: Red

-

Muscle and Cytoplasm: Yellow

-

Nuclei (if counterstained): Black/Blue

Alkaline Staining for Amyloid

This protocol is employed for the detection of amyloid deposits in tissue sections.

Reagents:

-

Alkaline Sirius Red Solution:

-

Sirius Red F3B (C.I. 35780): 0.5 g

-

Saturated aqueous solution of sodium chloride

-

Sodium Hydroxide (to adjust pH to 10-11)

-

-

Mayer's Hemalum (for nuclear counterstaining)

Procedure for Paraffin-Embedded Sections:

-

Deparaffinize and rehydrate tissue sections to distilled water.

-

Stain in the alkaline Sirius Red solution for 20-25 minutes.

-

Rinse well in tap water.

-

Counterstain with Mayer's hemalum for 5 minutes.

-

"Blue" the sections in running tap water for 10 minutes.

-

Dehydrate through graded alcohols.

-

Clear in xylene and mount with a resinous medium.

Expected Results:

-

Amyloid Deposits: Red, exhibiting apple-green birefringence under polarized light

-

Nuclei: Blue

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the dye's nomenclature.

References

A Comprehensive Technical Guide to the Solubility of Direct Red 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Direct Red 23 (C.I. 29160), a versatile azo dye. The information compiled herein is intended to support research, development, and application activities where precise knowledge of this dye's behavior in various solvents is critical.

Solubility Profile of this compound

This compound, also known as Direct Red 4BS, is a water-soluble dye widely used in the textile and paper industries, as well as in biological staining.[1][2][3] Its solubility is a key factor in its application, dictating the medium in which it can be effectively used. The dye presents as a purple or reddish powder.[4][5]

The solubility of this compound in water and common organic solvents is summarized in the table below.

| Solvent | Solubility | Observation | Source(s) |

| Water | 30 g/L (at 80 °C) | Forms a bright, colorful red solution. | |

| Ethanol | Soluble / Slightly Soluble | Forms an orange solution. | |

| Acetone | Insoluble | --- | |

| Concentrated Sulfuric Acid | Soluble | Forms a great red to magenta solution. | |

| Concentrated Sodium Hydroxide | Soluble | Forms a red solution. |

Experimental Protocol for Determining Dye Solubility

Objective: To determine the solubility of a dye in a given solvent at a specific temperature.

Materials:

-

Dye powder (e.g., this compound)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Water bath or incubator for temperature control

-

Spectrophotometer

-

Centrifuge (optional)

-

Filter paper and funnel (optional)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the dye powder.

-

Transfer the dye to a volumetric flask containing a known volume of the solvent.

-

Place the flask in a temperature-controlled water bath or incubator set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed for a sufficient time to let the undissolved particles settle.

-

To ensure the removal of all solid particles, the supernatant can be carefully decanted, centrifuged, or filtered. It is crucial that this step is performed at the same temperature as the equilibration to avoid changes in solubility.

-

-

Quantification of Dissolved Dye:

-

Take a known volume of the clear, saturated supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the dye's maximum wavelength (λmax), which for this compound is approximately 507 nm.

-

Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration).

-

-

Calculation of Solubility:

-

The solubility is then expressed as the mass of the dye dissolved per unit volume of the solvent (e.g., in g/L or mg/mL).

-

A "solubility titration" method has also been described, where the dye is added in small increments to a solvent, and the point at which solubility is exceeded is determined by a sharp change in the solution's extinction or light scattering.

Visualizations

The following diagrams illustrate the solubility characteristics and a general workflow for solubility determination.

Caption: Logical relationship of this compound solubility.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound Manufacturers in India | C.I. 27680 [colorantsgroup.com]

- 2. This compound - Direct Red 4BS - Fast Red 4BS from Emperor Chem [emperordye.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 3441-14-3 [chemicalbook.com]

- 5. This compound(direct red 4bs) TDS|this compound(direct red 4bs) from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]

Spectral Properties of Direct Red 23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Red 23, also known by its Colour Index name C.I. 29160 and as Sirius Red 4B, is a versatile disazo dye with significant applications in various scientific fields.[1][2][3] Its utility ranges from a model compound in environmental degradation studies to a crucial stain in histological and pathological diagnostics for the visualization of collagen fibers. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its analysis, and a visualization of its application in collagen staining. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required for the effective application and analysis of this dye.

Introduction

This compound is a water-soluble anionic dye characterized by the presence of two azo (-N=N-) groups, which are responsible for its distinct red-purple hue.[1][4] Its molecular structure, featuring multiple sulfonate groups, facilitates its direct binding to substrates like cellulosic fibers and, notably, the basic amino acid residues in collagen. This affinity for collagen has made its application in the Picrosirius Red staining technique a cornerstone for fibrosis assessment in various pathological conditions. Understanding the spectral characteristics of this compound is paramount for its accurate quantification and for optimizing its use in both qualitative and quantitative analytical methods.

Physicochemical and Spectral Properties

The key physicochemical and spectral properties of this compound are summarized in the tables below. These values are essential for a variety of applications, from preparing solutions of known concentration to configuring analytical instrumentation for optimal signal detection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | C.I. 29160, Sirius Red 4B, Direct Scarlet 4BS | |

| CAS Number | 3441-14-3 | |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | |

| Molecular Weight | 813.72 g/mol | |

| Appearance | Red-purple powder | |

| Solubility | Soluble in water, slightly soluble in ethanol |

Table 2: Spectral Properties of this compound in Aqueous Solution

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 507 nm | |

| Molar Absorptivity (ε) | ≥15,000 L·mol⁻¹·cm⁻¹ at 500-516 nm | |

| Fluorescence Properties | Not reported to be significantly fluorescent | |

| Appearance in Solution | Bright red |

Experimental Protocols

Accurate and reproducible experimental methods are critical for the successful application of this compound. This section provides detailed protocols for the determination of its spectral properties and its use in collagen staining.

UV-Visible Spectrophotometry for Absorbance Measurement

This protocol outlines the steps for determining the absorption spectrum and quantifying the concentration of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flasks and pipettes

-

Quartz or glass cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration.

-

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelength range to scan from approximately 300 nm to 700 nm.

-

Blank Measurement: Fill a cuvette with distilled water (the solvent) and place it in the spectrophotometer. Perform a blank measurement to zero the absorbance across the spectral range.

-

Measurement of Standard Solutions: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution.

-

Determination of λmax: Analyze the absorbance spectra to identify the wavelength of maximum absorbance (λmax).

-

Construction of a Calibration Curve: Plot the absorbance at λmax versus the concentration of the standard solutions. The resulting graph should be a linear plot that adheres to the Beer-Lambert law.

-

Measurement of an Unknown Sample: Measure the absorbance of a sample with an unknown concentration of this compound at the determined λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

Picrosirius Red Staining for Collagen Visualization

This protocol details the widely used Picrosirius Red staining method for the histological detection and differentiation of collagen fibers in paraffin-embedded tissue sections.

Materials:

-

Deparaffinized and rehydrated tissue sections on slides

-

Picro-Sirius Red solution (0.1% Sirius Red F3B in saturated aqueous picric acid)

-

Acidified water (0.5% acetic acid in water)

-

Ethanol (absolute and graded concentrations for dehydration)

-

Xylene or other clearing agents

-

Mounting medium

-

Light microscope with polarizing filters

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol solutions to distilled water.

-

Staining: Immerse the slides in the Picro-Sirius Red solution for 60 minutes at room temperature. This allows for the elongated dye molecules to align with the collagen fibers.

-

Rinsing: Briefly rinse the slides in two changes of acidified water to remove excess stain.

-

Dehydration: Dehydrate the sections rapidly through a graded series of ethanol solutions.

-

Clearing: Clear the slides in xylene or a suitable substitute.

-

Mounting: Mount a coverslip onto the tissue section using a permanent mounting medium.

-

Microscopic Examination: The stained sections can be viewed under a standard bright-field microscope where collagen will appear red. For enhanced visualization and differentiation of collagen fiber thickness, a polarizing microscope is used. Under polarized light, thicker collagen fibers (Type I) will appear yellow to orange, while thinner fibers (Type III) will appear green.

Visualization of Methodologies

The following diagrams illustrate the logical workflow of the experimental protocols described above.

Caption: Workflow for UV-Vis Spectrophotometric Analysis of this compound.

Caption: Experimental Workflow for Picrosirius Red Staining of Collagen.

Conclusion

This compound is a dye of significant scientific importance, particularly in the realm of biological staining and analytical chemistry. Its well-defined absorption characteristics in the visible spectrum allow for robust and reliable quantification using UV-Visible spectrophotometry. Furthermore, its specific interaction with collagen, when utilized in the Picrosirius Red staining protocol, provides an invaluable tool for the study of fibrosis and connective tissue disorders. While the dye is not known for its fluorescent properties, its strong chromophoric nature remains its most valuable asset. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals, enabling the effective and accurate application of this compound in their respective fields.

References

The Core Mechanism of Direct Red 23 Binding to Collagen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding mechanism between Direct Red 23 and collagen. This compound, often discussed in the context of its structurally similar and more commonly cited analogue, Sirius Red (Direct Red 80), is a powerful tool for the specific staining and quantification of collagen in biological samples. Understanding the core principles of this interaction is crucial for its effective application in research fields such as fibrosis, tissue engineering, and drug development. This document details the molecular interactions, summarizes available quantitative data, and provides comprehensive experimental protocols.

The Molecular Basis of Interaction

The binding of this compound to collagen is a specific and robust interaction primarily driven by electrostatic forces, supplemented by non-ionic interactions. The dye's unique molecular structure facilitates a strong affinity for the collagen triple helix.

Primary Binding Mechanism: The core of the interaction is the electrostatic attraction between the dye and the protein. This compound is an elongated, polyanionic azo dye containing multiple sulfonate groups (-SO₃⁻). These groups are negatively charged at typical staining pH. Collagen, conversely, is rich in basic amino acids such as lysine and arginine, which possess cationic side chains (-NH₃⁺) in an acidic environment.[1][2] The elongated structure of the dye molecule allows it to align parallel to the major axis of the collagen triple helix, maximizing the ionic interactions between its sulfonate groups and the positively charged amino acid residues on the collagen molecule.[2][3]

Role of pH and Non-Ionic Forces: The binding is significantly enhanced under acidic conditions (e.g., in the presence of picric or acetic acid), which ensures the protonation of collagen's basic residues, thereby increasing its positive charge.[4] While Coulombic (ionic) forces are essential for drawing the dye molecules to the collagen fiber, the affinity is further stabilized by non-ionic interactions, such as van der Waals forces and hydrophobic bonding. It has been noted that increasing the degree of sulfonation does not necessarily increase dye uptake, underscoring the importance of these non-ionic contributions to the binding affinity.

Figure 1: Proposed binding mechanism of this compound to collagen.

Quantitative Analysis of this compound Binding

While the qualitative mechanism is well-understood, direct quantitative data for the binding of this compound to purified collagen (such as dissociation constants, K_d) is not extensively reported in the literature. However, studies on the adsorption of this compound onto various materials provide valuable insights into its binding capacity and thermodynamics. These serve as a proxy for understanding the strength of the interaction.

Table 1: Adsorption Capacities of this compound on Various Adsorbents

| Adsorbent Material | Maximum Adsorption Capacity (Q_m) | Model | Reference |

|---|---|---|---|

| Sludge Biochar-Based Adsorbent | 111.98 mg/g | Langmuir | |

| Powdered Tourmaline | 153 mg/g | Langmuir | |

| Magnetic Multi-Walled Carbon Nanotubes | 85.5 mg/g | Langmuir |

| Activated Carbon (from Cynara cardunculus) | 47.5 mg/g | Langmuir | |

Table 2: Thermodynamic Parameters for this compound Adsorption

| Adsorbent Material | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) | Interpretation | Reference |

|---|

| MMWCNTs-ICN | 12.6 | 61.7 | Negative | Spontaneous, Endothermic | |

Note: Thermodynamic parameters indicate that the adsorption process is spontaneous. The positive enthalpy (ΔH°) in this case suggests the process is endothermic, favored by an increase in temperature.

Experimental Protocols

The interaction between this compound (Sirius Red) and collagen forms the basis of widely used quantitative and qualitative assays.

Protocol for Picrosirius Red Staining of Tissue Sections

This protocol is used for the histological visualization of collagen fibers in fixed tissue sections. When viewed under polarized light, the birefringence of the stained collagen allows for the differentiation of fiber thickness and orientation.

Methodology:

-

Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Fixation (if starting from fresh tissue): Fix fresh tissue in a suitable fixative like Kahle's solution (e.g., 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid) for 15 minutes at room temperature.

-

Washing: Wash sections thoroughly in distilled water.

-

Staining: Immerse slides in a 0.1% solution of Direct Red 80 (Sirius Red) dissolved in a saturated aqueous solution of picric acid. Incubate for 60 minutes at room temperature.

-

Washing: Briefly wash the slides twice in 0.1 M HCl or an acetic acid solution (e.g., 0.5%) to remove unbound dye.

-

Dehydration: Quickly dehydrate the sections through a graded series of ethanol.

-

Clearing and Mounting: Clear in xylene and mount with a synthetic mounting medium.

-

Visualization: View under a bright-field or polarized light microscope. Under polarized light, thicker collagen fibers typically appear red-orange, while thinner fibers appear green-yellow.

Figure 2: Experimental workflow for Picrosirius Red staining.

Protocol for In Vitro Collagen Quantification Microplate Assay

This colorimetric assay is optimized for quantifying collagen production by cells in a 96-well plate format, suitable for high-throughput screening.

Methodology:

-

Cell Culture: Culture cells (e.g., fibroblasts) in a 96-well plate under desired experimental conditions. To measure secreted collagen, collect the cell culture supernatant.

-

Fixation: Remove the culture medium and wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 50 µL of Kahle's solution for 15 minutes at room temperature.

-

Staining: After another PBS wash, add 50 µL of 0.1% Sirius Red solution dissolved in 1-3% acetic acid to each well. Incubate for 60 minutes at room temperature. For optimal binding, staining can be performed at 4°C.

-

Removal of Unbound Dye: Aspirate the staining solution and wash the wells thoroughly (e.g., 4-5 times) with 400 µL of 0.1 M HCl to remove all unbound dye.

-

Elution: Add 100 µL of 0.1 M NaOH to each well to elute the bound dye from the cell-associated collagen. Mix until the color is uniform.

-

Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Generate a standard curve using known concentrations of rat tail collagen type I to determine the collagen amount in the samples.

Figure 3: Workflow for in vitro collagen quantification assay.

Conclusion

The interaction between this compound and collagen is a well-characterized physicochemical phenomenon, primarily driven by strong electrostatic attractions between the dye's sulfonate groups and the basic amino acid residues of collagen. This binding is highly specific under acidic conditions and forms the basis of reliable and cost-effective methods for collagen detection and quantification. While extensive quantitative data on the binding affinity remains an area for further research, the established protocols provide robust tools for scientists in various fields to study the role of collagen in health and disease.

References

Direct Red 23 for staining biological tissues

An In-depth Technical Guide to Direct Red 23 (Sirius Red) for Staining Biological Tissues

Introduction

This compound, more commonly known in histological applications as Sirius Red (or Picrosirius Red when used with picric acid), is a robust and highly specific stain for the visualization of collagen fibers in biological tissues.[1][2] This sulfonated azo dye is an invaluable tool for researchers, scientists, and drug development professionals, particularly in the study of fibrosis and other conditions involving changes in the extracellular matrix.[1] Its strong affinity for collagen, combined with its unique birefringent properties under polarized light, allows for both qualitative and quantitative assessment of collagen content and organization.[1][2] This guide provides a comprehensive overview of the staining mechanism, detailed experimental protocols, and data interpretation for the effective use of this compound in a laboratory setting.

Mechanism of Action

The staining mechanism of this compound relies on the interaction between the dye molecules and the collagen protein structure. The long, linear molecules of this compound, which are polysulfonated, align themselves in parallel with the long axis of the collagen fibrils. This alignment is stabilized by the interaction of the sulfonic acid groups of the dye with the basic amino acid residues of the collagen. The addition of picric acid in the Picro-sirius red solution enhances the specificity of this binding. This ordered arrangement of dye molecules on the collagen fiber is responsible for the characteristic birefringence observed under polarized light, a property not seen with other histological stains.

Caption: Interaction of this compound with collagen fibrils.

Experimental Protocols

The following protocols are standard for the staining of paraffin-embedded tissue sections. It is recommended to use neutral buffered formalin-fixed tissue for optimal results.

Reagent Preparation

| Reagent | Preparation |

| Picro-sirius Red Solution | Sirius Red F3B (C.I. 35782) or Direct Red 80: 0.5 gSaturated Aqueous Solution of Picric Acid: 500 ml |

| Acidified Water | Glacial Acetic Acid: 5 mlDistilled or Tap Water: 1 L |

| Weigert's Hematoxylin | For optional nuclear counterstaining. Prepare according to standard laboratory procedures. |

Staining Procedure for Paraffin-Embedded Sections

This protocol provides a step-by-step guide for staining tissue sections.

Caption: Workflow for Picro-sirius Red staining.

Detailed Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5-10 minutes each).

-

Transfer to absolute ethanol (2 changes, 5 minutes each).

-

Hydrate through graded alcohols (e.g., 90%, 80%, 70% ethanol for 2 minutes each).

-

Rinse in distilled water.

-

-

Nuclear Counterstaining (Optional):

-

Stain nuclei with Weigert's hematoxylin.

-

Wash in running tap water for 10 minutes.

-

-

Picro-sirius Red Staining:

-

Completely cover the tissue section with Picro-sirius Red solution.

-

Incubate for 60 minutes at room temperature. This time allows for equilibrium staining.

-

-

Rinsing:

-

Briefly rinse the slides in two changes of acidified water (0.5% acetic acid solution).

-

-

Dehydration:

-

Dehydrate the sections in three changes of absolute ethanol.

-

-

Clearing and Mounting:

-

Clear the slides in xylene.

-

Mount with a synthetic resinous medium.

-

Data Presentation and Interpretation

The visualization and interpretation of this compound stained tissues can be performed using both bright-field and polarized light microscopy.

Quantitative Staining Parameters

| Parameter | Value/Condition | Reference |

| Fixation | 10% Neutral Buffered Formalin | |

| Section Thickness | 3-5 µm | |

| Staining Time | 60 minutes | |

| Washing Solution | 0.5% Acetic Acid in Water | |

| λmax (in water) | ~507 nm |

Expected Results

| Microscopy Method | Feature | Expected Color |

| Bright-Field | Collagen | Red |

| Muscle Fibers | Yellow | |

| Cytoplasm | Yellow | |

| Nuclei (if counterstained) | Black/Blue | |

| Polarized Light | Type I Collagen (Thick fibers) | Yellow-Orange Birefringence |

| Type III Collagen (Thin fibers) | Green Birefringence |

Table references:

Applications in Research and Drug Development

The specificity of this compound for collagen makes it an essential tool in various research fields:

-

Fibrosis Research: To assess the progression and regression of fibrosis in organs such as the liver, kidney, heart, and lung.

-

Connective Tissue Studies: To analyze the structure and organization of collagen in tissues like tendons, skin, and cartilage.

-

Cancer Research: To study the desmoplastic response and the role of the tumor microenvironment in cancer progression.

-

Wound Healing: To monitor the deposition and remodeling of collagen during the healing process.

Conclusion

This compound (Sirius Red) staining is a simple, cost-effective, and highly specific method for the visualization and quantification of collagen in biological tissues. Its ability to differentiate between different collagen types under polarized light provides a level of detail not achievable with other connective tissue stains. By following the standardized protocols outlined in this guide, researchers can obtain reliable and reproducible results, making this compound an indispensable technique in the study of the extracellular matrix in both health and disease.

References

The Versatility of Direct Red 23 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Red 23, a diazo dye also widely known by its synonyms Sirius Red F3B and Direct Red 80, has emerged as a powerful and versatile tool in biomedical research.[1] Its utility extends from the precise visualization and quantification of collagenous and amyloid structures to applications in plant biology and cancer research. This technical guide provides a comprehensive overview of the core applications of this compound, detailing experimental protocols, quantitative data analysis, and the underlying signaling pathways, to empower researchers in their scientific endeavors.

Core Applications in Histological Staining

This compound is predominantly utilized for its ability to selectively stain collagen and amyloid deposits in tissue sections, offering significant advantages in terms of specificity and enhanced birefringence under polarized light.

Visualization and Quantification of Collagen Fibers

Picro-Sirius Red (PSR) staining, a solution of this compound in picric acid, is the gold standard for the histological assessment of collagen. The elongated, anionic sulfonate groups of the this compound molecules align in parallel with the cationic collagen fibers, significantly enhancing their natural birefringence.[2] This property allows for the differentiation of collagen fiber thickness and packing density when viewed under polarized light, with thicker, more densely packed fibers appearing yellow to red, and thinner, less organized fibers appearing green.[3]

Key Applications in Collagen Analysis:

-

Fibrosis Quantification: PSR staining is extensively used to assess the degree of fibrosis in various organs, including the liver, heart, kidney, and lungs.

-

Cancer Research: It aids in the analysis of the tumor microenvironment by visualizing the remodeling of the extracellular matrix (ECM) and collagen deposition around tumors.

-

Tissue Engineering: PSR is employed to evaluate the structure and organization of collagen in engineered tissues.

Detection of Amyloid Plaques

This compound, in an alkaline solution, serves as a sensitive stain for the detection of amyloid plaques, which are pathological hallmarks of neurodegenerative diseases such as Alzheimer's disease. Similar to its interaction with collagen, the dye molecules intercalate with the β-pleated sheet structure of amyloid fibrils, leading to a characteristic red staining under bright-field microscopy and an apple-green birefringence under polarized light. While Congo Red is traditionally considered the definitive stain for amyloid, Sirius Red offers a viable and often more intensely colored alternative.

Quantitative Data Presentation

The quantitative analysis of this compound stained tissues is crucial for objective assessment in preclinical and clinical research. Digital image analysis of stained sections allows for the calculation of parameters such as the Collagen Proportionate Area (CPA) in fibrosis and amyloid plaque burden in neurodegenerative disease models.

| Application Area | Tissue/Model | Staining Method | Quantification Parameter | Typical Quantitative Finding | Reference |

| Collagen Quantification (Fibrosis) | Mouse Model of Liver Fibrosis | Picro-Sirius Red | Collagen Proportionate Area (CPA) | Significant increase in CPA in fibrotic liver compared to control. | |

| Mouse Model of Kidney Fibrosis | Picro-Sirius Red | CPA | Time-dependent increase in CPA with disease progression. | ||

| Myocardial Infarct Model (Rat) | Picro-Sirius Red | Fibrotic Area (%) | Increased percentage of fibrotic tissue in the infarct zone. | ||

| Amyloid Plaque Quantification | Alzheimer's Disease Mouse Model | Alkaline Sirius Red | Plaque Burden (%) | Age-dependent increase in the percentage area occupied by plaques. | |

| Animal Models (General) | Alkaline Sirius Red vs. Congo Red | Staining Intensity/Specificity | Sirius Red shows intense staining but may have lower specificity than Congo Red in some animal tissues. | ||

| Cancer Research | Human Breast Cancer Tissue | Picro-Sirius Red | Collagen Fiber Organization | Increased collagen deposition and alignment in the tumor stroma correlates with tumor progression. |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are methodologies for the key applications of this compound.

Protocol 1: Picro-Sirius Red Staining for Collagen

Reagents:

-

Picro-Sirius Red Solution:

-

Direct Red 80 (C.I. 35780): 0.1 g

-

Saturated Aqueous Picric Acid: 100 mL

-

Dissolve Direct Red 80 in the picric acid solution. The solution is stable for years.

-

-

0.5% Acetic Acid Solution:

-

Glacial Acetic Acid: 0.5 mL

-

Distilled Water: 99.5 mL

-

-

Harris' Hematoxylin (for counterstaining, optional)

-

Ethanol solutions (100%, 95%, 70%)

-

Xylene or other clearing agent

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through 95% and 70% ethanol for 3 minutes each.

-

Rinse in distilled water.

-

-

Staining:

-

Incubate sections in Picro-Sirius Red solution for 60 minutes at room temperature.

-

-

Washing:

-

Wash slides in two changes of 0.5% acetic acid solution.

-

Rinse thoroughly in distilled water.

-

-

Counterstaining (Optional):

-

Stain nuclei with Harris' hematoxylin for 3-5 minutes.

-

Rinse in running tap water.

-

"Blue" the sections in a suitable bluing reagent.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded ethanols (70%, 95%, and two changes of 100%) for 3 minutes each.

-

Clear in two changes of xylene for 5 minutes each.

-

Mount with a resinous mounting medium.

-

Protocol 2: Alkaline Sirius Red Staining for Amyloid

Reagents:

-

Alkaline Sirius Red Solution:

-

0.1% Sirius Red (Direct Red 80) in saturated aqueous picric acid.

-

Adjust to pH 10 with sodium hydroxide.

-

-

Mayer's Hematoxylin (for counterstaining)

-

Ethanol solutions (100%, 95%, 70%)

-

Xylene or other clearing agent

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration: Follow steps 1a-1d from the Picro-Sirius Red protocol.

-

Staining:

-

Incubate sections in the alkaline Sirius Red solution for 90 minutes in a 60°C oven.

-

-

Washing:

-

Rinse slides in running tap water for 5 minutes.

-

-

Counterstaining:

-

Stain nuclei with Mayer's hematoxylin for 2-5 minutes.

-

Rinse in running tap water.

-

-

Dehydration and Mounting: Follow steps 5a-5c from the Picro-Sirius Red protocol.

Protocol 3: this compound Staining of Plant Cell Walls

Reagents:

-

ClearSee Solution:

-

10% (w/v) Xylitol

-

15% (w/v) Sodium Deoxycholate

-

25% (w/v) Urea

-

Dissolve in water.

-

-

This compound Staining Solution:

-

0.1% this compound in ClearSee solution.

-

Procedure:

-

Fixation: Fix plant seedlings in 4% paraformaldehyde (PFA) in 1x PBS for 1 hour at room temperature.

-

Washing: Wash twice with 1x PBS.

-

Clearing: Transfer seedlings to ClearSee solution and clear at room temperature.

-

Staining:

-

Stain with 0.1% this compound in ClearSee for at least 2 hours.

-

-

Washing:

-

Rinse once with ClearSee.

-

Wash for at least 30 minutes in ClearSee.

-

-

Mounting and Imaging:

-

Mount the seedlings on a slide with ClearSee solution.

-

Image using a confocal microscope with an excitation wavelength of 561 nm and detection between 580-615 nm.

-

Signaling Pathways and Experimental Workflows

This compound staining is often a critical endpoint in studies investigating complex biological processes and signaling pathways.

Fibrosis and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. Upon ligand binding, TGF-β receptors phosphorylate Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in extracellular matrix production, including various collagens. Picro-Sirius Red staining is a key method to visualize and quantify the downstream effects of this pathway on collagen deposition.

Caption: TGF-β signaling cascade leading to fibrosis, quantifiable by Picro-Sirius Red.

Experimental Workflow for Fibrosis Quantification

A typical experimental workflow to assess the efficacy of an anti-fibrotic drug involves inducing fibrosis in an animal model, treating with the compound of interest, and then quantifying collagen deposition using Picro-Sirius Red staining and image analysis.

Caption: A standard workflow for evaluating anti-fibrotic compounds using Picro-Sirius Red.

Other Biomedical Applications

Beyond its primary use in collagen and amyloid staining, this compound has found applications in other areas of biomedical and biological research.

-

Plant Biology: As detailed in the protocol above, this compound is used to stain the cell walls of plants, facilitating the visualization of cellular structures and organization in plant tissues.

-

Cancer Cell Cytotoxicity: In vitro studies have shown that this compound can exhibit cytotoxic effects on cancer cell lines, suggesting potential, though currently exploratory, avenues for its investigation in cancer therapy research.

Biocompatibility and In Vivo Considerations

While this compound is a powerful tool for ex vivo histological analysis, its use in living systems requires careful consideration of its biocompatibility and potential toxicity. As an azo dye, concerns about its metabolic products have been raised. Some studies have indicated that this compound can be mutagenic and teratogenic. Direct Red 80, a closely related compound, is noted to be safer than some traditional direct dyes as it does not release benzidine upon degradation. However, comprehensive in vivo toxicity data for this compound is limited, and its application for in vivo imaging is not well-established. Researchers planning in vivo studies should proceed with caution and conduct thorough toxicological assessments.

Conclusion

This compound is an indispensable stain in the biomedical researcher's toolkit. Its application in Picro-Sirius Red staining provides a robust and quantitative method for assessing collagen deposition in a multitude of research areas, from fibrosis to cancer biology. Its utility in amyloid detection further broadens its scope in the study of neurodegenerative diseases. While its applications in plant biology and as a potential cytotoxic agent are less explored, they highlight the dye's versatility. As with any chemical agent, a thorough understanding of its properties, appropriate protocols, and safety considerations is paramount for its effective and responsible use in advancing biomedical research.

References

Direct Red 23 as a Fluorescent Probe: A Technical Guide for Researchers

Introduction

Direct Red 23, also known as Pontamine Fast Scarlet 4B, is a versatile diazo dye traditionally used in the textile and paper industries.[1][2] Beyond its industrial applications, its distinct photophysical properties and affinity for specific biological structures have positioned it as a valuable fluorescent probe in various research fields.[3][4] This technical guide provides an in-depth overview of this compound's core properties, detailed experimental protocols for its use in cellular imaging, and a summary of its quantitative characteristics for researchers, scientists, and drug development professionals. Its primary applications as a fluorescent probe include the visualization of cellulosic structures in plant biology and the identification of protein aggregates, such as amyloid plaques, in neurodegenerative disease research.[3]

Core Properties of this compound

This compound is a water-soluble, red-purple powder with a defined molecular structure that facilitates its interaction with biological macromolecules. Its utility as a fluorescent probe stems from its ability to emit a detectable signal upon excitation with an appropriate light source.

Table 1: Chemical and Photophysical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Pontamine Fast Scarlet 4B, C.I. 29160, Direct Scarlet 4BS | |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | |

| Molecular Weight | 813.72 g/mol | |

| Maximum Absorption (λₘₐₓ) | 507 nm | |

| Extinction Coefficient (ε) | ≥15,000 M⁻¹cm⁻¹ at 500-516 nm (in water at 0.04 g/L) | |

| Recommended Excitation | 561 nm | |

| Recommended Emission | 580 - 615 nm | |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in acetone. |

Key Applications and Methodologies

This compound's binding specificity makes it a powerful tool for two primary research applications: staining plant cell walls and identifying protein aggregates.

Visualization of Plant Cell Walls

This compound exhibits a strong affinity for cellulose, a primary component of plant cell walls. This allows for clear and specific fluorescent labeling of these structures, aiding in studies of plant anatomy, development, and morphology.

Experimental Protocol: Staining Plant Cell Walls with this compound

This protocol is adapted from established methods for staining plant tissues.

A. Materials Required:

-

Fixative solution: 4% Paraformaldehyde (PFA) in 1x Phosphate-Buffered Saline (PBS)

-

ClearSee solution

-

Staining solution: 0.1% (w/v) this compound in ClearSee solution

-

Washing solution: ClearSee solution

-

Mounting medium: ClearSee solution

-

Microscope slides and coverslips

B. Staining Procedure:

-

Fixation: Fix plant samples (e.g., seedlings, tissue sections) in 4% PFA for at least 1 hour at room temperature. For denser tissues, vacuum infiltration is recommended.

-

Washing: Wash the fixed tissues twice with 1x PBS for 1 minute each to remove excess fixative.

-

Clearing: Transfer the samples to ClearSee solution and allow them to clear at room temperature with gentle agitation. Clearing time will vary depending on the sample type and thickness.

-

Staining: Remove the clearing solution and add the 0.1% this compound staining solution. Incubate for a minimum of 2 hours at room temperature.

-

Washing: Remove the staining solution and rinse the samples once with fresh ClearSee solution. Follow with a longer wash in ClearSee for at least 30 minutes to reduce background fluorescence.

-

Mounting and Imaging: Mount the stained samples on a microscope slide using ClearSee solution. Image using a confocal or fluorescence microscope with an excitation wavelength of 561 nm and an emission detection window of 580-615 nm.

Detection of Amyloid Plaques and Protein Aggregates

Similar to the well-known dye Congo Red, this compound can bind to the characteristic β-pleated sheet structures found in amyloid fibrils. This interaction causes the dye molecules to align in an ordered fashion, which can result in apple-green birefringence when viewed under polarized light—a hallmark for amyloid detection. This makes this compound a potential probe for studying protein aggregation in the context of neurodegenerative diseases like Alzheimer's.

Experimental Protocol: Staining Amyloid Plaques in Brain Tissue

This protocol is a general guideline adapted from methods used for other direct dyes, like Direct Red 16 and 80, for amyloid staining. Optimization for specific tissue types and antibody combinations may be required.

A. Materials Required:

-

Paraffin-embedded brain tissue sections on slides

-

Xylene and graded ethanol series (100%, 95%, 80%, 70%)

-

Distilled water

-

Staining solution: 0.1% (w/v) this compound in an appropriate buffer (e.g., alkaline sodium chloride solution)

-

Differentiating solution (optional): e.g., alkaline alcohol solution

-

Counterstain (optional): e.g., Hematoxylin

-

Mounting medium (resinous)

B. Staining Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the tissue sections by passing them through a graded ethanol series (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final rinse in distilled water.

-

-

Staining:

-

Incubate the rehydrated sections in the this compound staining solution. Staining can be performed at room temperature for 1-2 hours or at 60°C for 60-90 minutes to enhance binding.

-

-

Rinsing: Gently rinse the slides in distilled water to remove excess stain.

-

Differentiation (Optional): If background staining is high, briefly dip the slides in a differentiating solution to remove non-specific binding. This step must be monitored carefully under a microscope. Immediately stop the process by rinsing thoroughly in tap water.

-

Counterstaining (Optional): To visualize nuclei, sections can be counterstained with hematoxylin for 3-5 minutes, followed by rinsing and bluing.

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded ethanol series (95%, 100%) for 3 minutes each.

-

Clear the sections in two changes of xylene for 5 minutes each.

-

Mount the coverslip using a resinous mounting medium.

-

-

Imaging:

-

For fluorescence, use an appropriate filter set (e.g., Excitation: 561 nm, Emission: >580 nm).

-

For birefringence, view under a light microscope equipped with cross-polarizers. Amyloid deposits should appear apple-green.

-

Visualizing Workflows and Mechanisms

To clarify the experimental processes and binding interactions, the following diagrams illustrate the key workflows and proposed mechanisms.

Caption: Experimental workflow for using this compound as a fluorescent probe.

Caption: Binding mechanism of this compound to amyloid fibrils.

References

In Vitro Toxicological Profile of Direct Red 23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Red 23 (C.I. 29160), a diazo anionic dye also known as Sirius Red 3B, is widely utilized in various industrial applications. This guide provides a comprehensive overview of the available in vitro toxicological data for this compound, focusing on cytotoxicity, genotoxicity, and teratogenicity to support research and safety assessments.

Cytotoxicity Data

In vitro studies have demonstrated the cytotoxic potential of this compound against cancer cell lines. A key study reported a half-maximal inhibitory concentration (IC50) value in human colon adenocarcinoma cells, indicating its potential to inhibit cell proliferation.[1]

| Cell Line | Assay Type | Endpoint | Result |

| Colon Adenocarcinoma Cells | Not Specified | IC50 | 25.895 µg/mL[1] |

Experimental Protocol: Cytotoxicity Assay (General)

While the specific protocol for the cited IC50 value is not detailed in the available literature, a general methodology for determining cytotoxicity using a colorimetric assay (e.g., MTT, XTT, or Neutral Red) is as follows:

-

Cell Seeding: Plate the target cells (e.g., colon adenocarcinoma cells) in a 96-well microplate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Exposure: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the dye. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assay:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

-

For Neutral Red Assay: Incubate the cells with a medium containing Neutral Red dye for a few hours. The dye is incorporated into the lysosomes of viable cells. After incubation, wash the cells and then extract the dye using a destain solution.

-

-

Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~540 nm for Neutral Red).

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for a Typical Cytotoxicity Assay

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Genotoxicity Data

This compound has been classified as mutagenic in some databases, with evidence from in vitro assays such as the Ames test and chromosomal aberration tests.[2] Azo dyes, in general, may require metabolic activation to exert their genotoxic effects.

Experimental Protocol: Ames Test (General)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical. A general protocol, which would need to be adapted for an azo dye like this compound, is as follows:

-

Strain Selection: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1537, TA1538) and Escherichia coli (e.g., WP2 uvrA) with different known mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon.

-

Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats or hamsters induced with a substance like Aroclor 1254 to provide metabolic enzymes that can activate pro-mutagens.

-

Exposure: In a test tube, combine the bacterial tester strain, the test compound (this compound) at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate. The top agar contains a trace amount of histidine or tryptophan to allow for a few initial cell divisions.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Signaling Pathway for Azo Dye Bioactivation and Genotoxicity

Caption: Bioactivation pathway of azo dyes leading to potential genotoxicity.

Teratogenicity Data

Experimental Protocol: Embryonic Stem Cell Test (EST) (General)

The Embryonic Stem Cell Test is a validated in vitro assay to assess the embryotoxic potential of a substance. A general outline of the protocol is as follows:

-

Cell Lines: Utilize both murine embryonic stem cells (ESCs) and a differentiated fibroblast cell line (e.g., 3T3 cells).

-

Cytotoxicity Assessment: Determine the IC50 values for the test compound in both the ESCs and the 3T3 cells using a standard cytotoxicity assay (as described above).

-

Differentiation Assay:

-

Culture the ESCs as embryoid bodies (EBs) in hanging drops for three days.

-

On day 3, plate the EBs in culture dishes and expose them to a range of concentrations of the test compound for a further seven days.

-

Assess the inhibition of differentiation by microscopically observing the presence and number of beating cardiomyocyte foci on day 10. The concentration that inhibits differentiation by 50% (ID50) is determined.

-

-

Data Analysis: The embryotoxic potential is predicted using a formula that incorporates the IC50 values from both cell lines and the ID50 from the differentiation assay.

Logical Relationship in Embryonic Stem Cell Test

Caption: The relationship between experimental endpoints in the EST and the final classification of embryotoxicity.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and should not be considered as a complete toxicological assessment. Researchers should consult original research articles and conduct their own risk assessments.

References

An In-depth Technical Guide to the Synthesis and Purification of Direct Red 23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Direct Red 23 (C.I. 29160), a disazo anionic dye. The document details the chemical reactions, experimental protocols, and purification methodologies, supported by quantitative data and characterization techniques. This guide is intended for researchers and professionals in chemistry and drug development who require a thorough understanding of the preparation of this compound for various applications, including its use as a staining agent in biological research.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the diazotization of two different aromatic amines, followed by a sequential coupling reaction with a central coupling component. The primary starting materials are aniline, N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide), and N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea, commonly referred to as Scarlet Acid.

The overall reaction involves the formation of two diazonium salts, one from aniline and another from N-(4-aminophenyl)acetamide. These diazonium salts then couple with the Scarlet Acid molecule at its two available coupling sites to form the final this compound dye.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate[1][2] |

| CAS Number | 3441-14-3[3][4][5] |

| C.I. Number | 29160 |

| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ |

| Molecular Weight | 813.73 g/mol |

| Appearance | Purplish-red powder |

| Solubility | Soluble in water (bright red solution), slightly soluble in ethanol (orange), insoluble in acetone. |

| λmax | Approximately 505-520 nm in water. |

Synthesis Pathway

The synthesis of this compound can be visualized as a two-stage process: the formation of diazonium salts and the subsequent coupling reactions.

References

Methodological & Application

Picro Sirius Red Staining: Application Notes and Protocols for Collagen Visualization

For Researchers, Scientists, and Drug Development Professionals

Introduction